NBD-COCl

Vue d'ensemble

Description

Applications De Recherche Scientifique

NBD-COCl has a wide range of applications in scientific research, including:

Analytical Chemistry: Used for HPLC labeling due to its high reactivity with amines and biothiols.

Medical Research: Plays a role in the chiral analysis of lactate and 3-hydroxybutyrate enantiomers in human clinical samples.

Industrial Applications: Used in large-scale manufacturing processes for the production of various materials.

Environmental Sensing: Employed in the detection of toxic gases like phosgene.

Mécanisme D'action

Target of Action

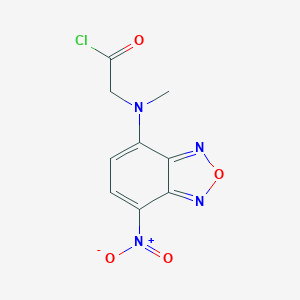

NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is a chemical compound used for HPLC labeling The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The mode of action of this compound involves its interaction with its targets to induce certain changes. It’s known that this compound is used for HPLC labeling , suggesting it may interact with various compounds to form detectable derivatives.

Pharmacokinetics

As a chemical used for HPLC labeling , its bioavailability would be an important factor in its effectiveness as a labeling agent.

Action Environment

It’s noted that this compound should be stored under inert gas at a temperature below 0°c , indicating that temperature and exposure to certain gases could potentially affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

NBD-COCl plays a significant role in biochemical reactions, particularly in the selective derivatization of aromatic diamines . The compound interacts with aromatic amines to form di-NBD-CO-aromatic amines, a reaction that is used for simple, fast, and selective analysis by High-Performance Liquid Chromatography (HPLC) .

Cellular Effects

The cellular effects of this compound are primarily observed through its interactions with amines and biothiols. These interactions lead to distinct colorimetric and fluorescent changes, which can be used to monitor cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through its high reactivity towards amines and biothiols . This reactivity allows this compound to form derivatives with these biomolecules, leading to distinct colorimetric and fluorescent changes that can be detected and analyzed .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. For instance, the derivatization of aromatic amines with this compound for HPLC analysis is typically performed at 35°C for 5 minutes

Metabolic Pathways

This compound is involved in the metabolic pathways of aromatic amines, where it forms derivatives through a selective derivatization process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

NBD-COCl is synthesized through a series of chemical reactions involving the introduction of a chloroformyl group to the NBD skeleton. The typical synthetic route involves the reaction of 4-chloroformylmethyl-7-nitro-2,1,3-benzoxadiazole with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas at temperatures below 0°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

NBD-COCl undergoes various chemical reactions, including:

Substitution Reactions: Reacts with amines to form NBD-labeled derivatives.

Derivatization Reactions: Used for the selective derivatization of aromatic diamines in aqueous solutions for HPLC analysis

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions.

Acidic Conditions: Optimal reaction conditions often involve low acetonitrile content and acidic pH.

Major Products

The major products formed from these reactions are NBD-labeled derivatives, which are used for various analytical purposes .

Comparaison Avec Des Composés Similaires

NBD-COCl is unique due to its high reactivity and selectivity towards amines and biothiols. Similar compounds include:

NBD-Cl (7-nitrobenzo-2-oxa-1,3-diazole chloride): Used for fluorescent labeling of hydroxylated natural compounds.

NBD-Triterpene Conjugates: Used for their optical fluorescence properties and biological activities.

This compound stands out due to its specific application in HPLC labeling and its effectiveness in detecting carcinogenic aromatic amines .

Activité Biologique

NBD-COCl, or N-(7-nitrobenz-2-oxa-1,3-diazole)-N'-(2-chloroethyl) amine, is a compound of significant interest in the field of microbiology and biochemistry due to its unique properties and biological activities. This article explores its antimicrobial properties, mode of action, and potential applications in research and therapeutics.

Overview of this compound

This compound is a fluorescently labeled compound derived from benzoxadiazole, which has been utilized for various biological studies. Its structural characteristics allow it to interact with biological membranes, making it a valuable tool for studying cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against several pathogenic bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Comparative Efficacy

The antimicrobial efficacy of this compound has been compared to that of benzalkonium chloride (BAC), a well-known quaternary ammonium compound (QAC). The findings indicate that this compound's activity is comparable to that of BAC, with similar mechanisms of action observed. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against these pathogens have been systematically evaluated.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 30 | 60 |

| Benzalkonium Chloride | 60 | 120 |

The mode of action of this compound involves its preferential localization within the bacterial cell envelope. This localization disrupts membrane integrity, leading to cell death. Confocal laser scanning microscopy (CLSM) studies have shown that this compound accumulates in the cell membranes, similar to BAC, which is crucial for its antimicrobial effects.

Cellular Interactions

This compound's interaction with bacterial membranes can be summarized as follows:

- Membrane Disruption : The compound integrates into the lipid bilayer, causing structural changes that compromise membrane integrity.

- Efflux Mechanisms : Studies indicate that efflux pumps, particularly TolC-mediated systems in E. coli, play a role in the reduced accumulation of this compound in resistant strains.

- Phenotypic Heterogeneity : Variability in susceptibility among bacterial populations suggests that some cells are inherently more resistant due to differences in membrane composition or efflux activity.

Study 1: Efficacy Against Resistant Strains

A study conducted on BAC-tolerant E. coli strains revealed that treatment with this compound resulted in bimodal killing kinetics. This indicates that while some cells succumbed to treatment quickly, others displayed resilience, likely due to reduced cellular adsorption.

Study 2: Fluorescent Properties Utilization

The fluorescent properties of this compound have been harnessed for real-time tracking of bacterial responses to antimicrobial agents. Flow cytometry and fluorescence microscopy were employed to visualize the accumulation and efflux dynamics of this compound in live bacterial cultures.

Conclusion and Future Directions

This compound represents a promising candidate for further research into antimicrobial agents due to its potent activity and unique properties. Future studies should focus on:

- Elucidating the detailed mechanisms behind its action.

- Exploring its potential as a therapeutic agent against resistant bacterial strains.

- Investigating its application in drug delivery systems leveraging its fluorescent properties.

Propriétés

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGIXBLRWZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-85-8 | |

| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?

A1: this compound reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used this compound to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].

Q2: Can you provide an example of how this compound derivatization improves analytical sensitivity?

A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using this compound derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.

Q3: What types of compounds can be effectively derivatized with this compound?

A3: this compound exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].

Q4: Are there specific reaction conditions that favor this compound derivatization?

A4: Research suggests that the effectiveness of this compound derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with this compound was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.

Q5: Can you describe an example of a successful chiral separation achieved using this compound derivatization?

A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with this compound [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of this compound derivatization in chiral analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.